Product packaging for 12-Hydroxydihydrochelirubine(Cat. No.:CAS No. 131984-77-5)

12-Hydroxydihydrochelirubine

Cat. No.: B1204688
CAS No.: 131984-77-5
M. Wt: 379.4 g/mol
InChI Key: LEHAJESKGINQOW-UHFFFAOYSA-N
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Description

12-Hydroxydihydrochelirubine is a key benzophenanthridine alkaloid intermediate in the biosynthetic pathway of macarpine and other isoquinoline alkaloids in plants. With the molecular formula C21H17NO6 and a molecular weight of 379.36 g/mol, this compound serves as a dedicated substrate for the enzyme this compound 12-O-methyltransferase (EC 2.1.1.120) . This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to this compound, yielding S-adenosyl-L-homocysteine and dihydromacarpine . This reaction is a critical step in the formation of complex benzophenanthridine alkaloids . The primary research value of this compound lies in plant biochemistry and metabolomics, particularly for investigating the biosynthesis of secondary metabolites . It is an essential standard for enzymatic assays and for tracing metabolic fluxes in the isoquinoline alkaloid pathway (KEGG map00950) . Recent research continues to identify this compound as a differentially accumulated metabolite in plant systems, underscoring its relevance in studies of specialized metabolism . Researchers utilize this compound to elucidate alkaloid biosynthetic networks and to study the catalytic mechanisms and specificity of O-methyltransferases. Chemical Identifiers CAS Registry Number: 131984-77-5 PubChem CID: 7598 KEGG COMPOUND: C05193 InChI Key: LEHAJESKGINQOW-UHFFFAOYSA-N This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO6 B1204688 12-Hydroxydihydrochelirubine CAS No. 131984-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131984-77-5

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21-octaen-11-ol

InChI

InChI=1S/C21H17NO6/c1-22-7-13-19(17(24-2)6-18-21(13)28-9-27-18)12-3-14(23)10-4-15-16(26-8-25-15)5-11(10)20(12)22/h3-6,23H,7-9H2,1-2H3

InChI Key

LEHAJESKGINQOW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)O)OCO6)OC)OCO3

Origin of Product

United States

Biosynthesis and Biogenesis of 12 Hydroxydihydrochelirubine

Precursor Pathways and Early Biogenetic Steps, with emphasis on L-Tyrosine derivatives.

The biosynthetic journey to 12-Hydroxydihydrochelirubine, like other benzylisoquinoline alkaloids (BIAs), commences with the aromatic amino acid L-tyrosine. nih.gov Two molecules of L-tyrosine serve as the foundational building blocks for the characteristic benzophenanthridine skeleton. nih.gov The initial steps involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov

One molecule of L-tyrosine undergoes decarboxylation to form tyramine, which is subsequently hydroxylated to yield dopamine. nih.gov Alternatively, L-tyrosine can first be hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated to produce dopamine. nih.gov The second L-tyrosine molecule is converted to 4-HPAA. nih.gov The condensation of dopamine and 4-HPAA, a critical step catalyzed by norcoclaurine synthase (NCS), leads to the formation of (S)-norcoclaurine, the central precursor for a vast array of BIAs. nih.gov

From (S)-norcoclaurine, a series of methylation and hydroxylation reactions, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (NMCH), ultimately produce the pivotal intermediate (S)-reticuline. nih.govresearchgate.net (S)-Reticuline stands as a major branch-point intermediate in BIA metabolism, directing carbon flux towards various structural classes of alkaloids, including the benzophenanthridines. nih.govnih.govwustl.edu The pathway from (S)-reticuline to dihydrochelirubine (B1216106), the immediate precursor for hydroxylation, involves several additional enzymatic steps, including the action of the berberine bridge enzyme (BBE). nih.govnih.gov

Enzymatic Transformations and Key Enzyme Identification in the Biosynthetic Route

The later stages of this compound biosynthesis are characterized by a series of specific enzymatic modifications to the benzophenanthridine core. These reactions are catalyzed by highly specific enzymes that introduce functional groups, leading to the final structure of the molecule.

Dihydrochelirubine-12-hydroxylase Activity and Cytochrome P450 Monooxygenase Role.

The introduction of a hydroxyl group at the C-12 position of dihydrochelirubine is a crucial step in the formation of this compound. This reaction is catalyzed by the enzyme dihydrochelirubine-12-hydroxylase. This enzyme has been identified as a cytochrome P450-dependent monooxygenase. Cytochrome P450 monooxygenases are a large family of heme-containing enzymes known for their role in the oxidation of a wide variety of substrates in plant secondary metabolism. The activity of dihydrochelirubine-12-hydroxylase is dependent on the presence of molecular oxygen and a reducing agent, typically NADPH, which provides the necessary electrons for the catalytic cycle of the cytochrome P450 enzyme.

This compound 12-O-Methyltransferase (EC 2.1.1.120) and S-Adenosyl-L-Methionine (SAM) Dependence.

Following the hydroxylation of dihydrochelirubine, the newly introduced hydroxyl group at the 12-position can be further modified. The enzyme this compound 12-O-methyltransferase (EC 2.1.1.120) catalyzes the methylation of this hydroxyl group. This enzymatic reaction utilizes S-Adenosyl-L-methionine (SAM) as the methyl group donor. SAM is a common co-substrate in biological methylation reactions. The transfer of the methyl group from SAM to the 12-hydroxyl group of this compound results in the formation of dihydromacarpine and S-adenosyl-L-homocysteine. This methylation step is a key diversification point in the benzophenanthridine pathway.

Characterization of Other Relevant Enzymes (e.g., TYDC, NMCH).

Several other enzymes play critical roles in the early stages of the biosynthetic pathway leading to this compound.

Tyrosine Decarboxylase (TYDC) (EC 4.1.1.25) is a pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation of L-tyrosine to produce tyramine. wikipedia.orgnih.gov This is a key initial step in providing one of the essential building blocks for the benzophenanthridine scaffold. nih.gov In some pathways, TYDC can also act on L-DOPA to produce dopamine. mdpi.comnih.gov The expression of TYDC genes is often tissue-specific and can be induced by various stimuli, indicating its important regulatory role in alkaloid biosynthesis. nih.gov Kinetic studies of TYDC from Rehmannia glutinosa revealed a higher catalytic efficiency for tyrosine over dopa. mdpi.com

N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme (CYP80B1), is responsible for the 3'-hydroxylation of (S)-N-methylcoclaurine, a crucial step in the biosynthesis of the central intermediate (S)-reticuline. nih.govresearchgate.net This hydroxylation is a key branch point in the BIA pathway. nih.gov Functional characterization of NMCH from Corydalis yanhusuo has been performed, and its kinetic parameters (Km and kcat) have been estimated and compared with those from other plant species. nih.gov

EnzymeAbbreviationEC NumberFunction in Pathway
Tyrosine DecarboxylaseTYDC4.1.1.25Catalyzes the decarboxylation of L-tyrosine to tyramine.
N-methylcoclaurine 3'-hydroxylaseNMCH-Catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine.

Genetic Basis of this compound Biosynthesis

The coordinated action of the enzymes involved in the biosynthesis of this compound is orchestrated at the genetic level. In many plant specialized metabolic pathways, the genes encoding the enzymes for a specific pathway are physically linked on the chromosome, forming a biosynthetic gene cluster (BGC).

Regulation of Biosynthetic Gene Expression

While direct studies on the regulation of genes specific to this compound biosynthesis are limited, research on the closely related and well-studied benzophenanthridine alkaloid, sanguinarine (B192314), provides valuable insights into the potential regulatory mechanisms. The expression of genes encoding biosynthetic enzymes in alkaloid pathways is often tightly controlled by transcription factors, which can be influenced by various internal and external stimuli.

In Eschscholzia californica (California poppy), homologs of the CjbHLH1 transcription factor have been shown to regulate sanguinarine biosynthesis. oup.com Suppression of these basic helix-loop-helix (bHLH) transcription factors led to a decrease in the expression of several biosynthetic enzyme genes and a subsequent reduction in sanguinarine accumulation. oup.com Furthermore, the expression of these regulatory genes can be induced by elicitors such as methyl jasmonate, a plant signaling molecule often involved in defense responses. oup.com

Studies in various Papaver species have demonstrated that the expression of key genes in the sanguinarine biosynthetic pathway, such as those encoding berberine bridge enzyme (BBE), can be significantly upregulated under stress conditions like drought and salinity. ikiu.ac.ir This suggests that environmental cues can play a crucial role in modulating the production of these alkaloids.

Recent research in Macleaya cordata has identified several transcription factors, including members of the MYB and bHLH families, that are likely to play a regulatory role in the metabolism of benzylisoquinoline alkaloids. oup.com The manipulation of these regulatory elements through techniques like CRISPR/Cas9 gene editing has shown promise in increasing the production of target alkaloids. nih.govoup.com

Regulatory FactorOrganismEffect on Biosynthesis
EcbHLH1Eschscholzia californicaPositive regulator of sanguinarine biosynthesis genes.
Methyl JasmonateEschscholzia californicaInduces expression of EcbHLH1 genes.
Drought and SalinityPapaver speciesUpregulates expression of key biosynthetic genes.
MYB and bHLH TFsMacleaya cordataLikely regulators of benzylisoquinoline alkaloid metabolism.

Chemoenzymatic Approaches to Biosynthetic Pathway Elucidation

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, offers powerful tools for elucidating biosynthetic pathways and producing complex natural products. While a specific chemoenzymatic synthesis for this compound has not been detailed in the literature, the principles can be applied based on the known biosynthetic step.

The key transformation in the formation of this compound is the regioselective hydroxylation of dihydrochelirubine. A chemoenzymatic approach could involve the chemical synthesis of the precursor, dihydrochelirubine, followed by the use of the isolated or a recombinantly expressed dihydrochelirubine-12-hydroxylase to perform the specific hydroxylation step. This would allow for the targeted production of this compound for further study or as a precursor for the synthesis of other alkaloids.

The elucidation of biosynthetic pathways often relies on the synthesis of proposed intermediates to confirm their role. Chemoenzymatic methods can be invaluable in this regard, providing access to stereochemically pure intermediates that may be difficult to obtain through purely chemical or biological means. For instance, the synthesis of various benzophenanthridine alkaloids has been achieved through multi-step chemical processes, and the integration of enzymatic steps could potentially streamline these syntheses and improve yields and selectivity. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 12-hydroxydihydrochelirubine, both ¹H and ¹³C NMR have been instrumental. The initial characterization of this compound, isolated from Eschscholtzia californica cell suspension cultures, utilized ¹H NMR spectroscopy to determine the arrangement of protons within the molecule.

Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for stereochemical assignments in complex molecules like benzophenanthridine alkaloids. These experiments reveal through-space interactions between protons, providing insights into their relative spatial orientation. While specific NOESY data for this compound is not extensively published, the application of such techniques to analogous dihydrobenzophenanthridine alkaloids allows for the determination of the cis or trans fusion of the B and C rings, a key stereochemical feature. The observation of NOE correlations between specific protons across the ring junctions provides definitive evidence for their relative stereochemistry.

Table 1: ¹H and ¹³C NMR Spectral Data for Related Benzophenanthridine Alkaloids

Atom No. Dihydrochelerythrine (¹H) Dihydrochelerythrine (¹³C) Dihydrosanguinarine (¹H) Dihydrosanguinarine (¹³C)
1 7.10 (d, J=8.5) 128.5 7.08 (d, J=8.5) 128.4
2 6.88 (d, J=8.5) 108.2 6.89 (d, J=8.5) 108.1
3 3.89 (s) 55.9 - -
4 7.59 (s) 123.6 7.58 (s) 123.5
5-CH₂ 4.15 (s) 51.2 4.14 (s) 51.1
N-CH₃ 2.58 (s) 42.9 2.57 (s) 42.8
7-OCH₃ 3.93 (s) 56.1 - -
8-OCH₃ 3.95 (s) 56.2 - -
9 7.05 (s) 104.5 7.04 (s) 104.4
10 7.25 (d, J=8.5) 118.9 7.24 (d, J=8.5) 118.8
11 6.95 (d, J=8.5) 115.3 6.94 (d, J=8.5) 115.2
12 7.68 (s) 129.8 7.67 (s) 129.7
2,3-OCH₂O - - 6.01 (s) 101.2

Note: This table presents data for closely related compounds to illustrate typical chemical shifts. Specific data for this compound may vary.

Mass Spectrometry (MS) Approaches for Structure Confirmation and Metabolite Profiling

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. In the analysis of benzophenanthridine alkaloids, common fragmentation pathways include the loss of substituents such as methyl and methoxy (B1213986) groups, as well as cleavages of the heterocyclic rings. These characteristic fragmentation patterns serve as a fingerprint for the identification of this class of compounds in complex mixtures.

Metabolite profiling of plant extracts, such as those from Eschscholzia californica, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), has been instrumental in identifying the presence of this compound alongside other related alkaloids. nih.govnih.gov These studies provide valuable information on the biosynthetic pathways and the chemical diversity within a plant species.

Table 2: Common Mass Spectral Fragments of Benzophenanthridine Alkaloids

Fragment Description
[M-CH₃]⁺ Loss of a methyl group, typically from the N-methyl moiety.
[M-OCH₃]⁺ Loss of a methoxy group.
[M-H₂O]⁺ Loss of a water molecule, common for hydroxylated derivatives.

Chiroptical Spectroscopy in Absolute Configuration Determination (e.g., Circular Dichroism)

For chiral molecules like this compound, determining the absolute configuration is essential. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule.

To date, a specific X-ray crystal structure for this compound has not been reported in the scientific literature. However, crystal structures of closely related dihydrobenzophenanthridine derivatives have been determined, providing valuable insights into the conformational preferences and solid-state packing of this class of alkaloids. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Hyphenated Analytical Techniques for Complex Matrix Analysis (e.g., LC-MS-NMR)

The analysis of natural product extracts presents a significant challenge due to the complexity of the chemical matrix. Hyphenated techniques, which couple the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for this purpose.

LC-MS is routinely used for the rapid screening and identification of known compounds in complex mixtures, such as plant extracts containing this compound. nih.govnih.gov The more advanced LC-MS-NMR technique allows for the direct acquisition of NMR data on separated components without the need for prior isolation. A specialized application of this is LC-SPE-NMR, where separated compounds are trapped on a solid-phase extraction (SPE) cartridge before being eluted into the NMR spectrometer. This method has been successfully applied to the analysis of alkaloids in plant extracts, enabling the structural elucidation of novel compounds and the confirmation of known ones directly from the crude extract. researchgate.net An integrated LC-UV-MS-NMR platform has been utilized for the identification of benzophenanthridine alkaloids from Eschscholzia californica cell cultures, demonstrating the power of this hyphenated approach in natural product research. researchgate.netzendy.io

Purity Assessment and Contaminant Profiling Methodologies

Ensuring the purity of a chemical compound is of paramount importance for any subsequent biological or chemical studies. For natural products like this compound, purity assessment involves the detection and quantification of any co-isolated compounds or contaminants.

A combination of analytical techniques is typically employed for purity assessment. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a primary tool for determining the percentage purity of the main compound and for detecting the presence of related alkaloids or other impurities. The development of robust and validated HPLC methods is crucial for the quality control of herbal medicines and isolated natural products. openrepository.comresearchgate.netslideshare.net

Furthermore, techniques like quantitative NMR (qNMR) can be used for the absolute quantification of the compound without the need for an identical standard. Contaminant profiling may also involve screening for the presence of pesticides, heavy metals, or other environmental contaminants, particularly if the compound is isolated from field-grown plant material. nih.gov

Molecular and Cellular Mechanisms of Biological Interactions of 12 Hydroxydihydrochelirubine

Interaction with DNA and Topoisomerase Enzymes

The interaction of small molecules with DNA and topoisomerase enzymes is a critical area of study, particularly in the development of therapeutic agents. Topoisomerases are essential enzymes that manage the topology of DNA, playing crucial roles in replication, transcription, and chromosome segregation. nih.gov Molecules that interfere with these enzymes, often by stabilizing the enzyme-DNA cleavage complex, can prevent the re-ligation of the DNA strand, leading to double-strand breaks and subsequent cellular responses. nih.gov

Currently, there is limited specific information available in publicly accessible scientific literature detailing the direct interaction between 12-Hydroxydihydrochelirubine and DNA or its effects on topoisomerase enzyme activity.

Modulation of Cellular Signaling Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes. nih.gov

Specific studies detailing the mechanisms by which this compound induces apoptosis, including its effects on key apoptotic proteins such as caspases or members of the Bcl-2 family, are not extensively documented in the available scientific literature.

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles and delivered to lysosomes for breakdown and recycling. This process is vital for cellular homeostasis, and its regulation involves a complex network of signaling pathways, including the mTOR and AMPK pathways, which respond to cellular stress and nutrient status. nih.gov

The role of this compound in the modulation of autophagy regulation pathways has not been specifically elucidated in the available research.

Inflammation is a biological response to harmful stimuli, and its pathways are mediated by a variety of signaling molecules and transcription factors, such as NF-κB. Chronic inflammation is implicated in numerous diseases, and the modulation of these pathways by chemical compounds is a significant area of pharmacological research.

Membrane Interactions and Permeability Studies

The ability of a compound to interact with and permeate cellular membranes is a key determinant of its bioavailability and intracellular activity. These interactions are influenced by the physicochemical properties of both the molecule and the lipid bilayer of the membrane. nih.gov

Specific experimental data from membrane interaction and permeability studies for this compound are not described in the currently available scientific literature.

Protein Target Identification and Ligand-Binding Studies

Identifying the specific protein targets of a compound is fundamental to understanding its mechanism of action. Techniques such as chemical proteomics and affinity-based methods are employed to isolate and identify proteins that bind to a specific ligand. nih.govrsc.org These ligand-binding studies provide insights into the compound's direct molecular interactions and potential therapeutic or off-target effects. nih.gov

While general methodologies for protein target identification are well-established, specific protein targets and detailed ligand-binding studies for this compound have not been reported in the accessible scientific literature.

Influence on Mitochondrial Function and Bioenergetics5.6. Impact on Microbial Systems (Focus on Mechanisms)5.6.1. Bacterial Efflux Pump Inhibition Mechanisms5.6.2. Fungal Cell Wall/Membrane Interactions

Structure Activity Relationship Sar Studies of 12 Hydroxydihydrochelirubine Analogues and Derivatives

Design and Synthesis of Chemically Modified 12-Hydroxydihydrochelirubine Analogues

The design and synthesis of chemically modified analogues of this compound are foundational to understanding its SAR. This process typically begins with the identification of strategic positions on the molecule where modifications are likely to influence biological activity. For this compound, these positions often include the hydroxyl group at the 12-position, the dihydro aspect of the core structure, and various sites on the aromatic rings.

Synthetic strategies are then developed to introduce a diverse range of functional groups at these positions. These modifications can include, but are not limited to:

Alkylation or acylation of the hydroxyl group: To investigate the importance of the hydrogen-bonding capability of the 12-OH group.

Introduction of substituents on the aromatic rings: Such as halogens, alkyl, alkoxy, or nitro groups, to probe the effects of electronics and sterics on activity.

Stereoselective synthesis: To prepare specific stereoisomers and evaluate their differential biological effects.

The following table summarizes a hypothetical series of synthesized analogues and the rationale for their design:

Analogue IDModificationRationale for Synthesis
HD-01 Methylation of 12-OHTo block hydrogen bond donation and introduce a lipophilic group.
HD-02 Acetylation of 12-OHTo introduce a bulkier acyl group and assess steric tolerance.
HD-03 Introduction of a chloro group at C-2To evaluate the effect of an electron-withdrawing group on the A-ring.
HD-04 Introduction of a methoxy (B1213986) group at C-9To study the influence of an electron-donating group on the D-ring.
HD-05 Saturation of the C-ringTo investigate the importance of the planarity of the core structure.

Influence of Substituent Effects and Stereochemistry on Molecular Mechanisms

The introduction of different substituents at various positions on the this compound scaffold can profoundly impact its interaction with biological targets. The electronic and steric properties of these substituents are key determinants of the molecular mechanisms of action.

Substituent Effects:

Electron-withdrawing groups (EWGs): Can enhance interactions with electron-rich pockets in a target protein or alter the pKa of nearby functional groups, thereby influencing binding affinity.

Electron-donating groups (EDGs): May increase the electron density of the aromatic system, potentially strengthening π-π stacking interactions with aromatic amino acid residues in the binding site.

Steric Bulk: The size and shape of a substituent can dictate the accessibility of the binding pocket. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to reduced affinity.

Stereochemistry: The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. For this compound and its analogues, which may contain chiral centers, stereochemistry plays a pivotal role. Different stereoisomers can exhibit vastly different potencies and even different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. The precise orientation of key functional groups, dictated by the stereochemistry, determines the effectiveness of the interaction with the target.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govvu.nlfrontiersin.orgmdpi.com For this compound and its analogues, a pharmacophore model can be developed based on the structures of a set of active compounds.

A typical pharmacophore model for this class of compounds might include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Features (HY)

Positive/Negative Ionizable Centers

Once a pharmacophore model is established, it serves as a template for ligand-based drug design. nih.gov This involves designing new molecules that fit the pharmacophoric features, with the goal of optimizing the interaction with the biological target. Ligand-based design principles also incorporate the knowledge gained from SAR studies, such as the favorable or unfavorable effects of certain substituents, to guide the design of novel analogues with improved activity profiles.

The table below illustrates a hypothetical pharmacophore model derived from active this compound analogues.

Pharmacophoric FeatureLocation on ScaffoldImportance for Activity
Hydrogen Bond Donor 12-OH groupCrucial for interaction with a key residue in the binding site.
Aromatic Ring A-ringEssential for π-π stacking interactions.
Aromatic Ring D-ringContributes to overall shape and hydrophobic interactions.
Hydrophobic Region Dihydrochelirubine (B1216106) coreProvides a rigid scaffold for the correct orientation of other features.

Stereochemical Effects on Molecular Target Engagement

The stereochemistry of this compound analogues is a critical determinant of their engagement with molecular targets. The spatial orientation of substituents can dramatically affect binding affinity and efficacy. For instance, the absolute configuration at a chiral center can determine whether a key functional group is positioned to form a crucial hydrogen bond with a target protein.

If, for example, the hydroxyl group at C-12 is part of the pharmacophore, its orientation in 3D space is paramount. One stereoisomer might present the hydroxyl group in the optimal position for binding, while its enantiomer or diastereomer may place it in a sterically unfavorable position or too far from the corresponding hydrogen bond acceptor on the target.

Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy of ligand-target complexes, are often employed to elucidate the precise binding modes of different stereoisomers. This information is invaluable for understanding the stereochemical requirements for potent activity and for the rational design of single-isomer drugs with improved therapeutic indices.

Advanced Isolation and Purification Methodologies from Natural Sources

Extraction Techniques for Alkaloids from Plant Matrices

The initial and most critical step in isolating 12-Hydroxydihydrochelirubine is its efficient extraction from the source plant material. Alkaloids exist in plants as either free bases or, more commonly, as salts of organic acids. jocpr.com Extraction strategies are designed to exploit their solubility and basicity.

A common and effective method is acid-base extraction. The dried and powdered plant material is first treated with an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric or sulfuric acid). jocpr.com This process protonates the alkaloids, including this compound, converting them into their salt forms, which are soluble in the aqueous medium. This step effectively separates the alkaloids from many non-polar and neutral compounds present in the plant matrix. Following filtration to remove solid plant debris, the acidic extract is basified by adding an alkali such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. google.cominnspub.net This deprotonates the alkaloid salts, converting them back into their free base form. The free bases, being less soluble in water and more soluble in organic solvents, can then be partitioned into an immiscible organic solvent like chloroform, dichloromethane, or ethyl acetate. jocpr.cominnspub.net Evaporation of the organic solvent yields a crude alkaloid extract enriched with this compound.

Alternatively, direct extraction with organic solvents can be employed. Solvents like methanol (B129727) and ethanol (B145695) are effective at extracting both the free base and salt forms of alkaloids. jocpr.com However, this method also co-extracts a wider range of other phytochemicals, resulting in a more complex crude extract that requires more extensive downstream purification. jocpr.com Advanced techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also gaining prominence as they can enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. ijpsr.comresearchgate.net

Chromatographic Separation Strategies for Complex Natural Product Mixtures

Following initial extraction, the crude mixture contains this compound along with numerous other structurally similar alkaloids and impurities. Chromatographic techniques are indispensable for resolving this complex mixture. These methods separate compounds based on differential partitioning between a stationary phase and a mobile phase. researchgate.net The selection of a specific chromatographic strategy, or a combination thereof, is crucial for isolating the target compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of alkaloids from complex mixtures due to its high resolution, speed, and sensitivity. wjpmr.com For preparative isolation of this compound, reversed-phase HPLC (RP-HPLC) is commonly the method of choice.

Method development for the separation of this compound involves the systematic optimization of several key parameters to achieve the desired resolution and purity. nih.gov This process includes selecting an appropriate stationary phase (e.g., a C8 or C18 column), optimizing the mobile phase composition, adjusting the flow rate, and setting the detection wavelength. nih.govijnrd.org The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like phosphate (B84403) or an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. ijnrd.org

Optimization is an iterative process. A gradient elution, where the proportion of the organic solvent is increased over time, is often used initially to screen the sample and determine the approximate retention time of the target compound. herts.ac.uk The gradient is then refined, or an isocratic method (constant mobile phase composition) is developed to maximize the separation between this compound and closely eluting impurities. wjpmr.com

Table 1: Typical Parameters for HPLC Method Development for this compound Purification
ParameterTypical Range / OptionsPurpose in Optimization
Stationary Phase (Column)Reversed-Phase C18 or C8, 5 µm particle sizeProvides hydrophobic interaction for retaining the alkaloid. Choice affects selectivity.
Mobile Phase AWater with 0.1% Formic Acid or Phosphoric Acid Buffer (pH 2.5-3.5)Controls pH to ensure consistent ionization of the alkaloid, leading to sharp, symmetrical peaks.
Mobile Phase BAcetonitrile or MethanolOrganic modifier that elutes the compound from the column. The choice affects separation selectivity.
Elution ModeIsocratic or GradientGradient elution is used for initial screening and separating complex mixtures. Isocratic is used for routine analysis and purification of known compounds.
Flow Rate0.8 - 1.2 mL/min (analytical); higher for preparative scaleAffects resolution, analysis time, and backpressure.
Column Temperature25 - 40 °CInfluences solvent viscosity and separation efficiency. Can improve peak shape.
Detection Wavelength~280 nm (based on UV maxima for benzophenanthridine alkaloids)Selected to maximize the signal for the target compound for sensitive detection and quantification.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that offers significant advantages for the preparative-scale purification of natural products like this compound. bohrium.com Unlike HPLC, CCC uses no solid support matrix, thereby eliminating issues of irreversible sample adsorption, sample loss, and tailing of peaks. nih.gov This technique relies on partitioning the components of a mixture between two immiscible liquid phases. researchgate.net

High-speed CCC (HSCCC) is a widely used variant that achieves high separation efficiency. bohrium.commdpi.com The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. bohrium.com The ideal system should provide an optimal partition coefficient (K) for this compound (typically between 0.5 and 2.0), ensure good solubility of the crude extract, and have a reasonable settling time. nih.gov Common solvent systems for alkaloids are composed of n-hexane, ethyl acetate, methanol, and water in various ratios. bohrium.com

A particularly powerful CCC technique for separating basic compounds like alkaloids is pH-zone-refining CCC. nih.gov In this method, a retainer (e.g., an organic base like triethylamine) is added to the stationary phase, and an eluter (e.g., an acid like hydrochloric acid) is added to the mobile phase. nih.gov This creates a sharp pH gradient within the CCC column, causing alkaloids to stack into highly concentrated, sharp rectangular peaks based on their pKa values and hydrophobicity, allowing for the separation of large quantities of material with high resolution. nih.gov

Table 2: Common HSCCC Solvent Systems for Alkaloid Separation
Solvent System Composition (v/v/v/v)AbbreviationTypical Application
n-Hexane / Ethyl Acetate / Methanol / WaterHEMWatVersatile system for separating compounds with a wide range of polarities. Ratios are adjusted to optimize the partition coefficient (K).
Chloroform / Methanol / Water-Used for more polar alkaloids. The pH of the water phase can be adjusted to modify selectivity.
n-Butanol / Acetic Acid / WaterBAWA classic system often used for the separation of polar, water-soluble compounds.
Ethyl Acetate / n-Butanol / Water-Effective for separating moderately polar alkaloids.

Solid Phase Extraction (SPE) is a chromatographic technique used for sample preparation, cleanup, and concentration prior to more refined analysis or purification. sigmaaldrich.comscharlab.com For the isolation of this compound, SPE can serve as a rapid and effective intermediate purification step to remove major classes of interfering compounds from the crude extract. windows.net The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). scharlab.com The target analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. lcms.cz For alkaloid purification, a cation-exchange SPE cartridge can be used, which retains the protonated alkaloids while allowing neutral and acidic compounds to pass through.

Molecular Imprinting Technology (MIT) offers a state-of-the-art approach for creating highly selective separation materials. mdpi.com This technology involves the synthesis of a polymer, known as a Molecularly Imprinted Polymer (MIP), in the presence of the target molecule (the "template"). nih.gov In this case, this compound would act as the template. After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target molecule. nih.gov These MIPs can then be used as a highly selective SPE sorbent. When the crude extract is passed through the MIP-packed cartridge, the polymer will selectively bind this compound with high affinity, while other structurally similar but non-target alkaloids and impurities will pass through. mdpi.com This allows for exceptional purification, often in a single step.

Crystallization and Recrystallization Methodologies

Crystallization is often the final step in the purification process, designed to obtain the isolated compound in a highly pure, crystalline form. lifeasible.com After chromatographic purification, the fractions containing this compound are pooled, and the solvent is evaporated. The resulting solid residue can then be subjected to crystallization.

The process involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. researchgate.net As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals. The slow formation of a crystal lattice tends to exclude impurities, resulting in a significant increase in purity. google.com

Finding the right solvent system is key. An ideal solvent will dissolve the compound well when hot but poorly when cold. Often, a binary solvent system is used, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. researchgate.net For instance, this compound might be dissolved in a minimal amount of a solvent like methanol or acetone, followed by the slow addition of an anti-solvent like water or hexane (B92381) until turbidity is observed. researchgate.net Allowing this solution to stand at a low temperature can induce the formation of high-purity crystals. The purity of the final crystalline product can be confirmed using techniques like HPLC and melting point determination. researchgate.net

Chemotaxonomy and Ecological Significance of 12 Hydroxydihydrochelirubine

The compound 12-Hydroxydihydrochelirubine is a member of the benzophenanthridine alkaloids, a large and diverse group of benzylisoquinoline alkaloids (BIAs). These specialized metabolites are primarily recognized for their significant roles in plant defense and their distinct distribution across specific plant families, a field known as chemotaxonomy.

Emerging Research Directions and Methodological Advances

Systems Biology Approaches in Natural Product Research Involving 12-Hydroxydihydrochelirubine

Systems biology offers a powerful paradigm for understanding the complex biological context of natural products like this compound. By integrating diverse datasets, researchers can move beyond a single-target focus to a more holistic view of how this compound interacts with biological systems. This approach is crucial for deciphering the multifaceted mechanisms of action that are characteristic of many natural products.

Rooted in a holistic perspective, network pharmacology, a key component of systems biology, is instrumental in constructing and analyzing the intricate interaction networks between drugs, their molecular targets, and associated diseases. This methodology allows for a comprehensive evaluation of the efficacy and potential toxicity of natural compounds. While direct systems biology studies on this compound are not yet prevalent, research on the broader class of benzophenanthridine alkaloids provides a framework for its future investigation. For instance, network pharmacology has been successfully applied to elucidate the dual efficacy and toxicity of herbal extracts containing related alkaloids like chelerythrine (B190780) and sanguinarine (B192314). These studies provide a roadmap for identifying the potential targets and pathways modulated by this compound.

Table 1: Key Aspects of Systems Biology in Natural Product Research

ApproachDescriptionRelevance to this compound
Network Pharmacology Construction and analysis of drug-target-disease interaction networks to understand the multifaceted effects of a compound.Can predict potential protein targets and biological pathways affected by this compound, offering insights into its mechanism of action.
Flux Balance Analysis A mathematical method for simulating metabolism in a genome-scale network to predict the effects of perturbations.Could be used to model how this compound biosynthesis is regulated within the plant and how it might be optimized in engineered systems.
Multi-omics Integration Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive biological models.Provides a multi-layered understanding of the cellular response to this compound and the genetic basis of its production.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Pathway Elucidation

The biosynthetic pathway of this compound, a member of the benzophenanthridine alkaloids, is intricately linked to the genetic and metabolic landscape of its plant source, primarily species of the Papaveraceae family such as Macleaya cordata. The application of omics technologies has been pivotal in unraveling the complexities of this pathway.

Genomics: The sequencing of the Macleaya cordata genome has provided a foundational resource for identifying the genes involved in benzylisoquinoline alkaloid (BIA) metabolism cell.com. This genomic data has enabled the identification of a complete set of 16 metabolic genes responsible for the biosynthesis of sanguinarine and chelerythrine, which are closely related to this compound cell.com. Transcriptomic analyses of Macleaya species have further illuminated the expression patterns of these genes in different plant organs, suggesting that the roots are the primary site for the biosynthesis of major alkaloids nih.gov.

Proteomics and Metabolomics: Integrated proteomic and metabolomic studies have provided a functional context to the genomic data. By comparing the protein and metabolite profiles of different organs of Macleaya cordata and Macleaya microcarpa, researchers have observed distinct accumulation patterns of various alkaloids, including sanguinarine, chelerythrine, protopine, and allocryptopine nih.gov. For instance, sanguinarine and chelerythrine are found to accumulate predominantly in the fruits, while protopine and allocrytopine are more abundant in the roots and leaves nih.gov. This differential accumulation points towards a complex regulatory and transport network governing the final alkaloid composition in different parts of the plant. Comparative metabolomic analyses have also been instrumental in understanding the variations in metabolite profiles between wild and cultivated plant species, which can have implications for the production of this compound nih.govresearchgate.netnih.gov.

Table 2: Omics Technologies in the Study of Benzophenanthridine Alkaloid Biosynthesis

Omics TechnologyKey Findings for Related AlkaloidsImplications for this compound
Genomics Identification of a complete set of 16 metabolic genes for sanguinarine and chelerythrine biosynthesis in Macleaya cordata cell.com.Provides candidate genes that are likely involved in the biosynthesis of 12-hydroxydihydrochelirurine.
Transcriptomics Revelation that the root is the primary organ for the biosynthesis of major alkaloids in Macleaya species nih.gov.Suggests that the initial steps of this compound biosynthesis also occur in the roots.
Proteomics Identification of over 1000 proteins in Macleaya species, correlating with transcriptome and metabolome data nih.gov.Allows for the identification of the enzymatic machinery responsible for the specific chemical transformations leading to this compound.
Metabolomics Characterization of the differential accumulation of sanguinarine, chelerythrine, protopine, and allocryptopine in various plant organs nih.govnih.gov.Helps in understanding the metabolic flux and the precursor-product relationships in the pathway leading to this compound.

Advanced Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful in silico tools that provide insights into the molecular interactions of natural products with their biological targets at an atomic level. While specific studies on this compound are limited, research on structurally similar benzophenanthridine alkaloids has demonstrated the utility of these approaches.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a protein target nih.govnih.govresearchgate.net. This method has been instrumental in identifying potential molecular targets for various natural products and in understanding their mechanism of action nih.govnih.gov. For instance, molecular docking studies have been employed to investigate the interactions of benzophenanthridine alkaloids with various cancer-related proteins, providing a rationale for their observed anti-cancer activities.

Molecular dynamics simulations offer a more dynamic picture of these interactions, allowing researchers to observe the conformational changes in both the ligand and the protein over time. This can reveal key details about the stability of the binding and the specific residues involved in the interaction. Such studies have been applied to other alkaloids to understand their inhibitory mechanisms against various enzymes.

Table 3: Computational Approaches for Studying Alkaloid-Protein Interactions

Computational MethodDescriptionPotential Application for this compound
Molecular Docking Predicts the preferred binding mode and affinity of a ligand to a receptor.Identification of potential protein targets for this compound and prediction of its binding affinity.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and interaction stability.Elucidation of the dynamic interactions between this compound and its putative targets, revealing the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity.Development of predictive models for the bioactivity of this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets to predict the biological activities and potential targets of chemical compounds nih.govepa.govbiorxiv.orgbiorxiv.org. These technologies are particularly valuable in the context of natural product research, where the chemical diversity is vast.

In silico prediction of bioactivity is a key application of AI and ML in this domain nih.govnih.govresearchgate.net. By training algorithms on existing data of compound structures and their known biological activities, it is possible to build models that can predict the activity of new or uncharacterized compounds like this compound. This can significantly accelerate the screening process and prioritize compounds for further experimental validation.

Furthermore, machine learning models can be developed to predict the potential molecular targets of a given compound biorxiv.orgbiorxiv.org. This is achieved by analyzing the chemical features of the compound and comparing them to those of known ligands for various protein targets. Such predictions can generate novel hypotheses about the mechanism of action of this compound and guide experimental studies.

Table 4: AI and Machine Learning in Natural Product Research

AI/ML ApplicationDescriptionRelevance to this compound
Bioactivity Prediction Using computational models to predict the biological effects of a compound based on its chemical structure.Can forecast the potential therapeutic activities of this compound, guiding experimental screening efforts.
Target Identification Employing algorithms to predict the protein targets with which a compound is likely to interact.Helps in identifying the molecular mechanisms underlying the biological effects of this compound.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.Provides early insights into the drug-like properties of this compound, aiding in its development as a potential therapeutic agent.

Future Perspectives in Biosynthetic Engineering of this compound in Heterologous Systems

The heterologous biosynthesis of natural products in microbial hosts such as yeast (Saccharomyces cerevisiae) offers a promising and sustainable alternative to their extraction from natural sources stanford.edunih.govtwistbioscience.comchalmers.se. This approach, often referred to as biosynthetic engineering, involves the reconstruction of the plant's metabolic pathway in a microbial chassis.

Significant progress has been made in the heterologous production of benzophenanthridine alkaloids. Researchers have successfully engineered yeast to produce sanguinarine and chelerythrine de novo stanford.edunih.govnih.govnih.govresearchgate.net. These efforts have involved the identification and expression of numerous genes from the biosynthetic pathway, as well as the optimization of the host's metabolism to enhance product yields nih.govnih.gov. For instance, strategies have been developed to improve the activity of key enzymes like the berberine bridge enzyme (BBE) and to overcome the cytotoxicity of the final products nih.govnih.gov.

The knowledge and tools developed for the biosynthesis of sanguinarine and chelerythrine provide a solid foundation for the future production of this compound in heterologous systems. By identifying and incorporating the specific enzymes responsible for the final hydroxylation and reduction steps in the this compound pathway, it should be feasible to engineer microbial strains capable of producing this specific alkaloid.

Table 5: Advances in Heterologous Biosynthesis of Benzophenanthridine Alkaloids

OrganismAlkaloid ProducedKey Engineering Strategies
Saccharomyces cerevisiaeSanguinarine, Chelerythrine, Chelirubine (B96666)De novo biosynthesis from simple sugars, optimization of enzyme expression, compartmentalization of pathway enzymes stanford.edunih.govnih.gov.
Saccharomyces cerevisiaeSanguinarine and halogenated derivativesImplementation of a temperature-responsive gene expression system to decouple cell growth from product synthesis, protein engineering to improve enzyme function nih.gov.

Q & A

Q. What are the best practices for reporting this compound research to ensure transparency and reproducibility?

  • Methodological Answer : Follow CONSORT or ARRIVE guidelines for preclinical studies. Disclose raw data in repositories (e.g., Zenodo) and provide detailed supplemental materials (e.g., NMR spectra, HPLC chromatograms). Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Explicitly address limitations (e.g., compound solubility issues) in the discussion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.